molecular formula C29H36N6O8 B14236350 N-Benzoylglycyl-L-alanyl-L-alanyl-L-phenylalanyl-L-alanylglycine CAS No. 288608-67-3

N-Benzoylglycyl-L-alanyl-L-alanyl-L-phenylalanyl-L-alanylglycine

Cat. No.: B14236350
CAS No.: 288608-67-3
M. Wt: 596.6 g/mol
InChI Key: FDVHQPDRVVTVTI-OZIGNCPNSA-N
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Description

N-Benzoylglycyl-L-alanyl-L-alanyl-L-phenylalanyl-L-alanylglycine is a synthetic peptide composed of six amino acids: glycine, alanine, phenylalanine, and benzoyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzoylglycyl-L-alanyl-L-alanyl-L-phenylalanyl-L-alanylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Coupling: The first amino acid is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed.

    Addition of Subsequent Amino Acids: Each amino acid is added sequentially, with coupling and deprotection steps repeated until the desired peptide sequence is obtained.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

In an industrial setting, the production of this compound may involve automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple peptide syntheses simultaneously, increasing efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-Benzoylglycyl-L-alanyl-L-alanyl-L-phenylalanyl-L-alanylglycine can undergo various chemical reactions, including:

    Oxidation: The phenylalanine residue can be oxidized to form phenylpyruvate.

    Reduction: The peptide bonds can be reduced under specific conditions.

    Substitution: The benzoyl group can be substituted with other acyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Acylation reactions can be carried out using acyl chlorides or anhydrides.

Major Products

    Oxidation: Phenylpyruvate and other oxidized derivatives.

    Reduction: Reduced peptides with modified functional groups.

    Substitution: Peptides with different acyl groups replacing the benzoyl group.

Scientific Research Applications

N-Benzoylglycyl-L-alanyl-L-alanyl-L-phenylalanyl-L-alanylglycine has several applications in scientific research:

    Chemistry: Used as a model compound for studying peptide synthesis and reactions.

    Biology: Investigated for its potential role in protein-protein interactions and enzyme-substrate specificity.

    Medicine: Explored for its potential therapeutic applications, including as a drug delivery vehicle or as a component of peptide-based drugs.

    Industry: Utilized in the development of novel materials and as a standard in analytical techniques.

Mechanism of Action

The mechanism of action of N-Benzoylglycyl-L-alanyl-L-alanyl-L-phenylalanyl-L-alanylglycine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-Benzoylglycine: A simpler compound with a single glycine residue.

    L-Alanyl-L-phenylalanyl-L-alanylglycine: A shorter peptide with similar amino acid composition.

Uniqueness

N-Benzoylglycyl-L-alanyl-L-alanyl-L-phenylalanyl-L-alanylglycine is unique due to its specific sequence and the presence of both benzoyl and phenylalanine residues. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

CAS No.

288608-67-3

Molecular Formula

C29H36N6O8

Molecular Weight

596.6 g/mol

IUPAC Name

2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-benzamidoacetyl)amino]propanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]acetic acid

InChI

InChI=1S/C29H36N6O8/c1-17(25(39)31-16-24(37)38)34-29(43)22(14-20-10-6-4-7-11-20)35-27(41)19(3)33-26(40)18(2)32-23(36)15-30-28(42)21-12-8-5-9-13-21/h4-13,17-19,22H,14-16H2,1-3H3,(H,30,42)(H,31,39)(H,32,36)(H,33,40)(H,34,43)(H,35,41)(H,37,38)/t17-,18-,19-,22-/m0/s1

InChI Key

FDVHQPDRVVTVTI-OZIGNCPNSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](C)C(=O)NCC(=O)O)NC(=O)CNC(=O)C2=CC=CC=C2

Canonical SMILES

CC(C(=O)NC(C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C)C(=O)NCC(=O)O)NC(=O)CNC(=O)C2=CC=CC=C2

Origin of Product

United States

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